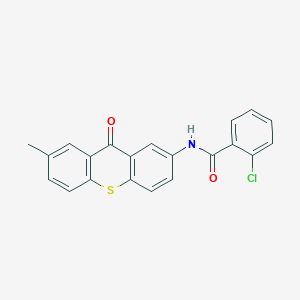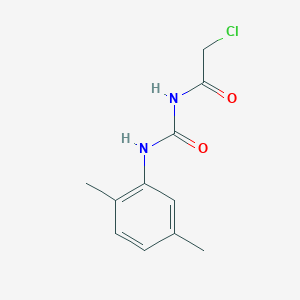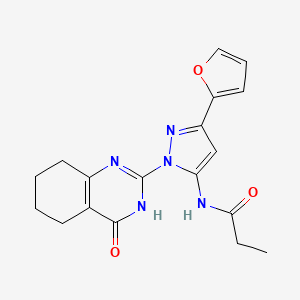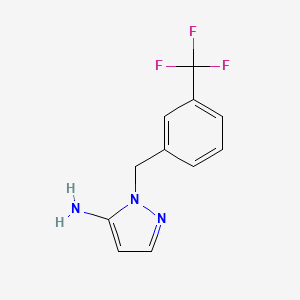![molecular formula C16H14N4O3S B2415389 N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide CAS No. 2094712-96-4](/img/structure/B2415389.png)
N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a cyanophenyl ring, a methanesulfonyl group, and a pyrimidine carboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable phenyl derivative, followed by the introduction of the cyanide group. The resulting intermediate is then subjected to sulfonylation and pyrimidine carboxamide formation under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. Large-scale synthesis requires careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, alkylating agents, and various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Applications De Recherche Scientifique
N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic ring or other parts of the molecule.
Cyclopropyl-containing compounds: Molecules featuring the cyclopropyl group, which imparts unique reactivity and stability.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, known for their diverse biological activities.
Uniqueness
This compound stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound with significant potential in research and industry.
Propriétés
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-24(22,23)15-18-8-5-13(19-15)14(21)20-16(6-7-16)12-4-2-3-11(9-12)10-17/h2-5,8-9H,6-7H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWOCMEVZMDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2(CC2)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)


![N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2415317.png)
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
![N-(2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2415323.png)
![3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)

![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
